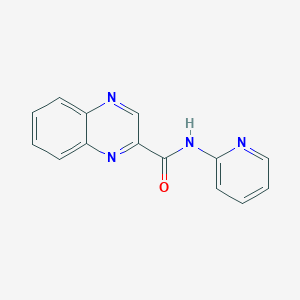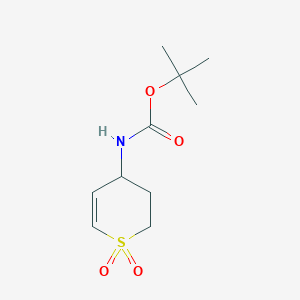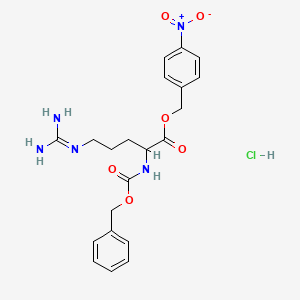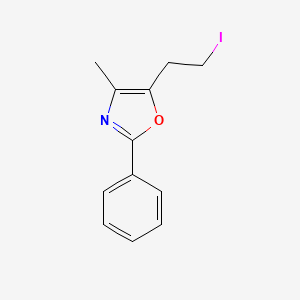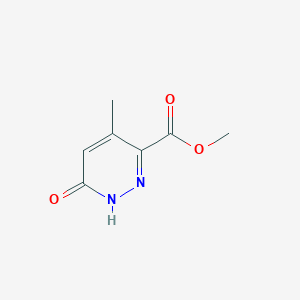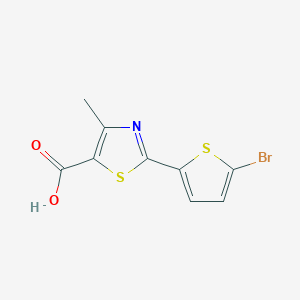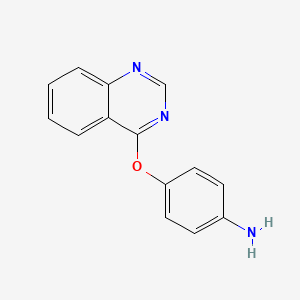
4-(Quinazolin-4-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinazolin-4-yloxy)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinazoline moiety linked to an aniline group through an oxygen atom, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of anthranilic acid derivatives with formamide to form quinazolinones, which are then further functionalized . Another approach involves the use of palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs transition metal-catalyzed processes due to their efficiency and scalability. Palladium and copper catalysts are frequently used in these processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinazolin-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(Quinazolin-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 4-(Quinazolin-4-yloxy)aniline involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Quinazolinone: Shares the quinazoline core but lacks the aniline group.
4-(3H)-Quinazolinone: A closely related compound with similar biological activities.
2-(Quinazolin-4-yloxy)aniline: Another derivative with different substitution patterns.
Uniqueness: 4-(Quinazolin-4-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-quinazolin-4-yloxyaniline |
InChI |
InChI=1S/C14H11N3O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2 |
InChI Key |
GYJZPQSHBCEUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


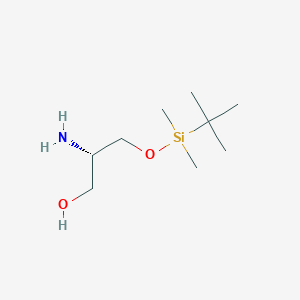
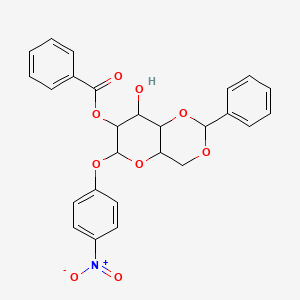

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
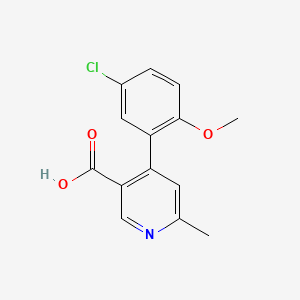

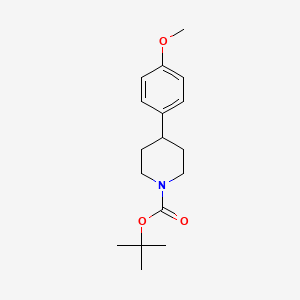
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
